molecular formula C11H19N3S B1426874 Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine CAS No. 1409185-92-7

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Cat. No. B1426874
CAS RN: 1409185-92-7
M. Wt: 225.36 g/mol
InChI Key: RFQYNJPICQWNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” is a chemical compound with the CAS Number: 1409185-92-7 . Its IUPAC name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]3-pyrrolidinylmethanamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” has a molecular weight of 225.36 . It is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been shown to possess significant antimicrobial properties. A study presented the synthesis and evaluation of in vitro antimicrobial activity of a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing potential effects mainly against Gram-positive bacteria .

Anti-inflammatory and Analgesic Properties

Compounds with a thiazole structure have been reported to exhibit analgesic and anti-inflammatory activities. For instance, a compound with a similar thiazole moiety demonstrated these properties during testing .

Antioxidant Properties

Thiazole derivatives have also been synthesized and screened for their in vitro antioxidant properties, with some compounds showing potent activity as indicated by their IC50 values .

Anti-HIV Activity

Indole derivatives, which share structural similarities with thiazoles, have been studied for their anti-HIV properties through molecular docking studies .

Molecular Docking Studies

Molecular docking studies are a common application in drug discovery research for compounds like thiazole derivatives. These studies help predict the orientation of a substrate or drug candidate to their protein targets .

Potential Applications in Medicinal Chemistry

Given the diverse biological activities of thiazole derivatives, it’s plausible that Methyl(4-methyl-1,3-thiazol-5-yl)methylamine could be explored for similar applications within medicinal chemistry, such as drug design and synthesis for various diseases.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYNJPICQWNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 2
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 3
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 4
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 5
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
Reactant of Route 6
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.